Acetyl chloride, (benzoyloxy)-

Description

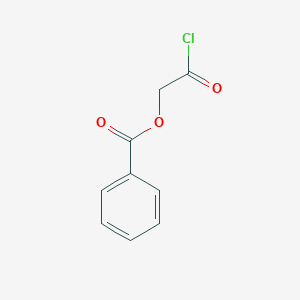

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-2-oxoethyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGAJRVMHROSBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447226 | |

| Record name | Acetyl chloride, (benzoyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54150-57-1 | |

| Record name | Acetyl chloride, (benzoyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzoyloxy Acetyl Chloride and Its Derivatives

Direct Synthesis Routes of (Benzoyloxy)acetyl Chloride

The direct synthesis of (benzoyloxy)acetyl chloride typically involves the conversion of its corresponding carboxylic acid using standard chlorinating agents. Methods that enhance its utility by generating it directly in the reaction mixture have also been developed.

The most conventional method for preparing (benzoyloxy)acetyl chloride is through the reaction of 2-benzoyloxyacetic acid with a suitable chlorinating agent. This is a standard transformation that converts the carboxylic acid's hydroxyl group into a highly reactive acid chloride functional group. byjus.comlibretexts.org

Commonly employed chlorinating agents for this purpose include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus trichloride (B1173362) (PCl₃), and phosphorus pentachloride (PCl₅). masterorganicchemistry.com The reaction with thionyl chloride is particularly widespread due to its efficiency and the convenient removal of byproducts, which are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.com

The mechanism involves the initial attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This forms a reactive chlorosulfite intermediate, which is a much better leaving group than the original hydroxyl group. byjus.comlibretexts.org Subsequently, a nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the tetrahedral intermediate, which then collapses to yield the final acyl chloride product. masterorganicchemistry.com To facilitate the reaction, a catalytic amount of N,N-dimethylformamide (DMF) is often added. The synthesis is typically performed under anhydrous conditions to prevent hydrolysis of the highly moisture-sensitive acid chloride product.

A similar protocol is used for the synthesis of the analog 2-(benzyloxy)acetyl chloride, where 2-(benzyloxy)acetic acid is treated with thionyl chloride, often under reflux, followed by purification via vacuum distillation.

Table 1: Common Chlorinating Agents for Carboxylic Acids

| Chlorinating Agent | Formula | Byproducts | Key Advantages |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Gaseous byproducts are easily removed. masterorganicchemistry.com |

| Oxalyl Chloride | (COCl)₂ | CO₂(g), CO(g), HCl(g) | Volatile byproducts; reaction proceeds under mild conditions. |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl(g) | Effective but byproduct removal can be more complex. byjus.com |

Due to the high reactivity and sensitivity of acyl chlorides to moisture, generating them in situ (directly within the reaction mixture for immediate use) is a valuable strategy. This approach minimizes degradation and avoids the need for isolation and purification of the often-unstable intermediate.

One effective method involves the activation of the parent carboxylic acid using a combination of triphenylphosphine (B44618) (PPh₃) and a chlorine source like N-chlorophthalimide or N-chlorosuccinimide. nih.govacs.org This mixture generates reactive phosphonium (B103445) salts in situ that activate the carboxylic acid, forming an acyloxy-phosphonium species. This activated intermediate behaves like an acyl chloride and readily reacts with nucleophiles (such as amines to form amides) under mild, room-temperature conditions. nih.govacs.org This technique circumvents the direct handling of the acyl chloride.

Another context for in situ use is in cycloaddition reactions, such as the Staudinger synthesis of β-lactams. In these procedures, the acyl chloride is generated from its corresponding carboxylic acid and immediately trapped by an imine to form the desired product. preprints.org This ensures that the concentration of the free, reactive acyl chloride is kept low, which can improve reaction yields and stereoselectivity. preprints.org

Synthesis of Analogs and Substituted (Benzoyloxy)acetyl Chlorides

The versatility of the (benzoyloxy)acetyl chloride scaffold can be expanded by introducing various functional groups on either the benzoyl or the acetyl moiety.

Functionalization of the benzoyl ring allows for the tuning of the molecule's electronic and steric properties. The primary strategy involves a multi-step sequence starting with a pre-functionalized benzoic acid derivative. For instance, a substituted benzoic acid can be prepared and then converted to its corresponding acyl chloride. nih.gov

The general synthetic route would be:

Synthesis of a Substituted Benzoic Acid: A commercially available or synthesized substituted benzoic acid (e.g., 4-methoxybenzoic acid, 4-chlorobenzoic acid) serves as the starting material.

Glycolic Acid Acylation: The substituted benzoic acid is used to acylate glycolic acid to form the corresponding 2-(substituted-benzoyloxy)acetic acid.

Chlorination: The resulting functionalized carboxylic acid is then treated with a chlorinating agent, such as oxalyl chloride or thionyl chloride, to yield the desired substituted (benzoyloxy)acetyl chloride. nih.gov

This modular approach allows for the incorporation of a wide range of substituents, including electron-donating (e.g., methoxy) and electron-withdrawing (e.g., chloro, nitro) groups, onto the aromatic ring. researchgate.net

Modification of the acetyl portion of the molecule leads to important structural analogs. A prime example is 2-(benzyloxy)acetyl chloride, which is structurally similar but replaces the benzoyl group with a benzyl (B1604629) ether linkage. This compound is a key reagent in the asymmetric synthesis of β-lactams and other pharmaceutical intermediates. chemicalbook.com

The synthesis of 2-(benzyloxy)acetyl chloride is analogous to that of its parent compound, typically starting from 2-(benzyloxy)acetic acid. rsc.org This precursor is readily prepared via the Williamson ether synthesis, where the sodium salt of glycolic acid is reacted with benzyl bromide. organic-chemistry.org The subsequent conversion of 2-(benzyloxy)acetic acid to the acid chloride is achieved using standard chlorinating agents like thionyl chloride or oxalyl chloride. researchgate.net The reaction is performed under anhydrous conditions, and the product is often purified by distillation.

Other modifications to the acetyl moiety include the synthesis of compounds like chloroacetyl chloride and phenoxyacetyl chloride, which serve as building blocks in various organic transformations. researchgate.netnih.gov

Table 2: Comparison of (Benzoyloxy)acetyl Chloride and a Key Analog

| Compound | Structure | Precursor Acid | Synthetic Application |

|---|---|---|---|

| (Benzoyloxy)acetyl Chloride | C₆H₅COOCH₂COCl | 2-Benzoyloxyacetic Acid | Acylating agent |

Green Chemistry Approaches in Synthetic Procedures (e.g., Ultrasound-Assisted Synthesis)

Modern synthetic chemistry emphasizes the use of environmentally benign and efficient methodologies. Ultrasound-assisted synthesis has emerged as a powerful green chemistry tool that can be applied to reactions involving acyl chlorides. scirp.org Sonication enhances chemical reactivity through acoustic cavitation, which generates localized high-pressure and high-temperature microenvironments, leading to increased reaction rates and often higher yields. organic-chemistry.orgtandfonline.com

Ultrasound has been successfully employed for the acylation of amines with various acyl chlorides to produce anilides. These reactions proceed rapidly (often within minutes) at room temperature in the presence of a catalyst, offering a significant improvement over conventional heating methods which require longer reaction times. tandfonline.com Similarly, ultrasound irradiation has been shown to facilitate the synthesis of coumarins from phenyl acetyl chloride scirp.org and β-acetamido ketones from acetyl chloride, resulting in better yields and shorter reaction times. aip.org

These findings strongly suggest that the synthesis of (benzoyloxy)acetyl chloride from its carboxylic acid precursor, as well as its subsequent reactions as an acylating agent, could be significantly accelerated and made more efficient through the application of ultrasound. This approach aligns with the principles of green chemistry by reducing energy consumption and reaction times. organic-chemistry.orgtandfonline.com

Nucleophilic Acyl Substitution Mechanisms

The reactivity of (benzoyloxy)acetyl chloride is governed by the electrophilicity of the carbonyl carbon, which is enhanced by the electron-withdrawing effects of both the chlorine atom and the adjacent benzoyloxy group. This makes it a potent acylating agent. chemistrystudent.com The substitution reactions are typically rapid and often exothermic.

Reaction with Alcohols to Form Esters (Esterification)

(Benzoyloxy)acetyl chloride reacts with alcohols to produce the corresponding esters, a process known as esterification. This reaction follows the nucleophilic acyl substitution pathway where the alcohol acts as the nucleophile. chemistrysteps.comchemguide.co.uk The oxygen atom of the alcohol's hydroxyl group attacks the carbonyl carbon of the acyl chloride. Following the formation and collapse of the tetrahedral intermediate, a chloride ion is expelled, and deprotonation of the resulting oxonium ion yields the final ester product and hydrochloric acid. chemguide.co.uk

The Schotten-Baumann reaction conditions refer to the acylation of alcohols or amines using an acyl chloride in the presence of an aqueous base. googleapis.commolaid.com This method is highly effective for esterification. The base, typically sodium hydroxide (B78521) or pyridine, serves two primary functions: it can deprotonate the alcohol to form a more nucleophilic alkoxide ion, and it neutralizes the hydrochloric acid byproduct generated during the reaction. chemistrystudent.comgoogle.com Neutralizing the HCl is crucial as it drives the equilibrium toward the product side and prevents potential acid-catalyzed side reactions. google.com

The reaction is often performed in a two-phase solvent system, such as water and an organic solvent like dichloromethane (B109758) or benzene (B151609). molaid.comgoogle.com The base resides in the aqueous phase, while the reactants and products remain in the organic phase. google.com

Mechanism Steps:

Nucleophilic Attack: The alcohol attacks the carbonyl carbon of (benzoyloxy)acetyl chloride. In the presence of a base, a more reactive alkoxide may be formed first.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Chloride Elimination: The intermediate collapses, reforming the carbonyl bond and eliminating the chloride ion.

Deprotonation: The protonated ester is deprotonated (often by the base) to yield the final ester.

Acid Neutralization: The base neutralizes the HCl formed. googleapis.com

| Reactant (Alcohol) | Base | Solvent | Product | Yield (%) |

| N-methylethanolamine | Excess Amine | Benzene | 2-(Methylamino)ethyl 2-(benzoyloxy)acetate | Not Reported |

Data sourced from a patent describing the reaction of (benzoyloxy)acetyl chloride with N-methylethanolamine, where the amine function is more nucleophilic but esterification is a potential pathway. googleapis.com

Esterification with acyl chlorides can also proceed without a catalyst, particularly with primary and secondary alcohols. google.com These reactions are typically performed under solvent-free conditions or in an inert solvent. The reaction is driven by the high reactivity of the acyl chloride. google.com The primary products are the ester and hydrogen chloride gas. google.com

While specific research on the uncatalyzed reaction of (benzoyloxy)acetyl chloride with various alcohols is not extensively documented, the general mechanism is expected to be a direct nucleophilic acyl substitution. The reaction would likely be vigorous and exothermic. To drive the reaction to completion, an excess of the alcohol could be used, or the HCl byproduct could be removed, for instance, by carrying out the reaction under a stream of inert gas. google.com

General Reaction Scheme: (Benzoyloxy)acetyl chloride + R-OH → (Benzoyloxy)acetyl Ester + HCl

Studies on similar compounds like acetyl chloride have shown that this uncatalyzed, solvent-free method can produce excellent yields (often >90%) with short reaction times (around 1 hour). google.com

Reaction with Amines to Form Amides (Amidation)

The reaction of (benzoyloxy)acetyl chloride with ammonia (B1221849), primary amines, or secondary amines is a facile process that yields amides. chemistrysteps.com Amines are generally more nucleophilic than alcohols, and the reaction is typically rapid and vigorous. chemistrystudent.com The mechanism is analogous to esterification, involving nucleophilic attack by the nitrogen atom on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the chloride ion. chemguide.co.uk

For these reactions, two equivalents of the amine are often used. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the liberated HCl, forming an ammonium (B1175870) salt.

Both primary and secondary amines react readily with (benzoyloxy)acetyl chloride to form N-substituted and N,N-disubstituted amides, respectively. chemguide.co.uk The reaction mechanism involves the lone pair of electrons on the nitrogen atom initiating the attack on the electrophilic carbonyl carbon. chemguide.co.uk

Research documented in patents provides specific examples of these reactions. For instance, the reaction of (benzoyloxy)acetyl chloride with secondary amines under basic, biphasic conditions (akin to Schotten-Baumann) has been successfully demonstrated.

Table of Representative Amidation Reactions:

| Reactant (Amine) | Conditions | Product | Yield (%) |

| Sarcosine (B1681465) ethyl ester hydrochloride | 2 M Sodium Hydroxide, Benzene, 5°C to RT | Ethyl N-[(benzoyloxy)acetyl]-N-methylglycinate | 61 |

| 1-Methylpiperazine | Benzene, Room Temperature | 1-[(Benzoyloxy)acetyl]-4-methylpiperazine | Not Reported |

Data sourced from patent literature describing the synthesis of prodrugs. google.comgoogle.com

The mechanism proceeds as follows:

Nucleophilic Attack: The nitrogen atom of the amine attacks the carbonyl carbon.

Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate is formed.

Chloride Elimination: The intermediate collapses, eliminating the chloride ion.

Deprotonation: A second molecule of the amine (or another base) removes a proton from the nitrogen atom, yielding the final amide product and an ammonium chloride salt. chemguide.co.uk

(Benzoyloxy)acetyl chloride is expected to react violently with a concentrated aqueous solution of ammonia to produce the primary amide, 2-(benzoyloxy)acetamide. The reaction proceeds via the standard nucleophilic acyl substitution mechanism where ammonia is the nucleophile.

As with other amines, an excess of ammonia is required. The first equivalent acts as the nucleophile, and the second neutralizes the HCl byproduct to form ammonium chloride.

The reaction typically produces a mixture of the solid amide and ammonium chloride. While specific documented examples for (benzoyloxy)acetyl chloride are sparse, the reaction pathway is well-established for acyl chlorides in general. The mechanism involves the nucleophilic attack of ammonia on the carbonyl carbon, followed by the elimination of the chloride ion and deprotonation by a second ammonia molecule.

Despite a comprehensive search of available scientific literature, no specific research findings or data tables detailing the Friedel-Crafts acylation of aromatic compounds with "(benzoyloxy)acetyl chloride" could be located. The general principles of the Friedel-Crafts acylation are well-established and are described below in a generalized context. However, it is important to note that the following information is based on the reaction of other acyl chlorides and does not pertain specifically to "(benzoyloxy)acetyl chloride."

Reaction Pathways and Mechanistic Investigations of Benzoyloxy Acetyl Chloride

Friedel-Crafts Acylation Context

The Friedel-Crafts acylation is a fundamental method in organic chemistry for the formation of carbon-carbon bonds, specifically for attaching an acyl group to an aromatic ring. This electrophilic aromatic substitution reaction typically involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

The general mechanism proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, such as AlCl₃, coordinates to the halogen of the acyl chloride, which facilitates the cleavage of the carbon-halogen bond to generate a resonance-stabilized acylium ion. This acylium ion then acts as the electrophile and is attacked by the electron-rich aromatic ring. The subsequent loss of a proton from the intermediate arenium ion restores the aromaticity of the ring and yields the corresponding aryl ketone. A final workup step with water is necessary to decompose the aluminum chloride complex with the product.

While no specific studies on the Friedel-Crafts acylation of "(benzoyloxy)acetyl chloride" were found, it is plausible that this compound could act as an acylating agent under standard Friedel-Crafts conditions. The reaction would be expected to yield phenacyl benzoate (B1203000) derivatives. The reactivity of the aromatic substrate would be a critical factor, with electron-rich aromatic compounds being more susceptible to acylation.

Due to the absence of specific experimental data for the reaction of "(benzoyloxy)acetyl chloride" in the scientific literature, a data table of detailed research findings cannot be provided.

Synthetic Utility and Strategic Applications in Organic Synthesis

Role as an Acylating Agent in Complex Molecule Construction

The primary role of (benzoyloxy)acetyl chloride in organic synthesis is as a potent acylating agent. atomfair.comcymitquimica.com The presence of the chloride atom, a good leaving group, renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. cymitquimica.com This reactivity is harnessed to introduce the (benzoyloxy)acetyl group into various molecules, facilitating the construction of more complex structures.

This acylating ability is fundamental in the synthesis of esters and amides. atomfair.comcymitquimica.com For instance, it reacts with alcohols and amines to form the corresponding (benzoyloxy)acetyl esters and amides, respectively. cymitquimica.com This reactivity is pivotal in the synthesis of diverse organic compounds, including those with potential pharmaceutical applications. The benzyloxy group within the molecule can also influence the reactivity and selectivity of the acylation reaction, sometimes introducing steric hindrance that can lead to more selective transformations compared to less bulky acyl chlorides.

A notable application is in the synthesis of fused tricyclic β-lactams, where (benzyloxy)acetyl chloride is used in the Staudinger reaction with various imines to create monocyclic β-lactam precursors. nih.gov This approach has been successfully employed to generate both racemic and enantiomerically pure tricyclic systems, demonstrating the utility of (benzyloxy)acetyl chloride in stereoselective synthesis. nih.gov

Building Block for Heterocyclic Scaffolds (e.g., Azetidinones, Thiazoles)

(Benzoyloxy)acetyl chloride is a crucial reagent for constructing heterocyclic ring systems, particularly azetidinones (β-lactams) and thiazoles, which are scaffolds of significant interest in medicinal chemistry. smolecule.comresearchgate.net

Azetidinones: The synthesis of 2-azetidinones is a well-established application of (benzyloxy)acetyl chloride. cymitquimica.comchemicalbook.comfishersci.ca It is frequently used in the Staudinger [2+2] ketene-imine cycloaddition reaction. mdpi.com In this reaction, the ketene (B1206846) is generated in situ from (benzyloxy)acetyl chloride by treatment with a tertiary amine, which then reacts with an imine to form the β-lactam ring. mdpi.comresearchgate.net This method has been used to prepare a wide array of substituted 2-azetidinones, including those with potential as anti-tubercular agents. mdpi.com For example, the reaction of (benzyloxy)acetyl chloride with a crude imine formed from (2R,3R)-2-chloro-3-phenylpent-4-enal and cyclohexylamine (B46788) yields a cis-β-lactam with a high degree of stereoselectivity. mdpi.com

Thiazoles: While direct synthesis of thiazoles using (benzyloxy)acetyl chloride is less commonly detailed, the principles of thiazole (B1198619) synthesis often involve the reaction of a thioamide or a related precursor with an α-halocarbonyl compound. ias.ac.inaip.org Given that (benzyloxy)acetyl chloride is an α-chloro-substituted acyl chloride, it can theoretically serve as the electrophilic component in such cyclizations. The synthesis of 5-acyl-2-dialkylaminothiazoles, for instance, involves the reaction of a formamidine (B1211174) derivative with chloroacetone. ias.ac.in This highlights the general strategy of using α-halocarbonyl compounds for thiazole ring formation.

Precursor in Multistep Organic Transformations

The reactivity of (benzoyloxy)acetyl chloride makes it a valuable precursor in various multistep synthetic sequences, enabling the formation of diverse and complex target molecules.

Formation of Glycolamide Esters

(Benzoyloxy)acetyl chloride is a key starting material for the synthesis of glycolamide esters. nih.gov These esters are synthesized by reacting an acid chloride with a 2-hydroxyacetamide. nih.gov Glycolamide esters of various carboxylic acids have been investigated as potential prodrugs due to their susceptibility to enzymatic hydrolysis. nih.govgoogleapis.com For example, benzoic acid esters of N,N-disubstituted glycolamides have shown rapid hydrolysis in human plasma. nih.gov The synthesis of these esters often involves the initial formation of an acid chloride, such as (benzyloxy)acetyl chloride, which is then reacted with the appropriate N,N-disubstituted 2-hydroxyacetamide. google.com

Synthesis of Usnic Acid Ester Derivatives

In the field of natural product modification, acyl chlorides are used to create ester derivatives of usnic acid, a compound known for its biological activities. researchgate.netscienceandtechnology.com.vnnih.gov While studies have specifically mentioned the use of acetyl chloride and benzoyl chloride to synthesize usnic acid esters, the same principle applies to (benzyloxy)acetyl chloride. researchgate.netscienceandtechnology.com.vn The reaction involves the esterification of the hydroxyl groups on the usnic acid scaffold with the acyl chloride, typically in the presence of a base like pyridine. scienceandtechnology.com.vn This modification can alter the solubility and biological profile of the parent molecule. researchgate.netscienceandtechnology.com.vn

| Reactant | Product | Yield (%) |

| Usnic acid + Acetyl chloride | UE1 | 10 |

| Usnic acid + Acetyl chloride | UE2 | 34 |

| Usnic acid + Acetyl chloride | UE3 | 15 |

| Usnic acid + Acetyl chloride | UE4 | 18 |

| Usnic acid + Benzoyl chloride | UE5 | 81 |

| Usnic acid + Benzoyl chloride | UE6 | 71 |

This table shows the yields of various ester derivatives of usnic acid synthesized using acetyl chloride and benzoyl chloride, illustrating the general methodology applicable to (benzoyloxy)acetyl chloride. researchgate.net

Generation of Substituted 2-acetyl-1-(substituted benzoyloxy)benzene derivatives

(Benzoyloxy)acetyl chloride is instrumental in the synthesis of 2-acetyl-1-(substituted benzoyloxy)benzene derivatives. asianpubs.orgasianpubs.org This transformation is typically achieved through a Schotten-Baumann type reaction where the acid chloride, often generated in situ from the corresponding carboxylic acid and a chlorinating agent like phosphorus oxychloride, reacts with a substituted o-hydroxyacetophenone in the presence of a base such as pyridine. asianpubs.orgasianpubs.org These derivatives can then serve as intermediates for further transformations, such as the Baker-Venkataraman rearrangement to form β-diketones, which are precursors to flavones. asianpubs.org

| o-Hydroxyacetophenone Reactant | Substituted Benzoic Acid | Product | Yield (%) | Melting Point (°C) |

| o-hydroxyacetophenone | 4-chloro benzoic acid | 2-Acetyl-1-(4-chlorobenzoyloxy)benzene | 89 | 70-72 |

| o-hydroxyacetophenone | 3,4-dimethoxy benzoic acid | 2-Acetyl-1-(3,4-dimethoxybenzoyloxy)benzene | 43.68 | 129-131 |

| o-hydroxyacetophenone | 2-furoic acid | 2-Acetyl-1-(2-furancarbonyloxy)benzene | 68.6 | 94-96 |

| o-hydroxyacetophenone | 2-thenoic acid | 2-Acetyl-1-(2-thienylcarbonyloxy)benzene | 100 | 112-115 |

This table summarizes the synthesis of various 2-acetyl-1-(substituted benzoyloxy)benzene derivatives. asianpubs.orgasianpubs.org

Application in Protecting Group Strategies

Acyl chlorides, including (benzyloxy)acetyl chloride, are fundamental reagents in protecting group chemistry, particularly for hydroxyl and amino groups. tcichemicals.comrsc.org The resulting ester or amide is generally stable under various reaction conditions, allowing for transformations on other parts of the molecule. tcichemicals.com

The (benzyloxy)acetyl group can be considered a protecting group that can be introduced under standard acylation conditions. ontosight.ai The choice of this specific group might be strategic, with the benzyloxy moiety offering different stability and cleavage options compared to more common acyl groups like acetyl or benzoyl. For example, the benzyl (B1604629) ether linkage within the protecting group can potentially be cleaved under hydrogenolysis conditions, offering an alternative deprotection strategy to the typical basic or reductive cleavage of the ester bond. tcichemicals.com This adds to the versatility of (benzyloxy)acetyl chloride in complex, multi-step syntheses where orthogonal protecting group strategies are required. organic-chemistry.org

Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure of (Benzyloxy)acetyl chloride. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a cornerstone technique for the structural confirmation of (Benzyloxy)acetyl chloride. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide unambiguous evidence for the compound's structure by mapping its hydrogen and carbon skeletons.

Detailed research findings from a 500 MHz NMR instrument using deuterated chloroform (B151607) (CDCl₃) as a solvent have provided precise chemical shifts for the compound. rsc.org In the ¹H NMR spectrum, the protons of the phenyl group appear as a multiplet between δ 7.40 and 7.29 ppm. rsc.org The benzylic protons (–O–CH₂–Ph) are observed as a singlet at δ 4.66 ppm, while the methylene (B1212753) protons adjacent to the carbonyl group (–CH₂–COCl) present as a singlet at δ 4.43 ppm. rsc.org

The ¹³C NMR spectrum further corroborates the structure. The carbonyl carbon of the acyl chloride group shows a characteristic signal at δ 171.88 ppm. rsc.org The carbons of the phenyl ring appear in the aromatic region (δ 128.15 to 136.07 ppm), and the two methylene carbons are found at δ 74.82 and 73.59 ppm. rsc.org For complex structural assignments, two-dimensional (2D) NMR techniques such as COSY and HSQC can be employed to establish proton-proton and proton-carbon correlations, respectively. researchgate.net

¹H NMR Spectral Data for (Benzyloxy)acetyl chloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.40–7.29 | m | 5H | Aromatic protons (C₆H₅) |

| 4.66 | s | 2H | Benzylic protons (O–CH₂–Ph) |

| 4.43 | s | 2H | Methylene protons (CH₂–COCl) |

Source: The Royal Society of Chemistry. rsc.org

¹³C NMR Spectral Data for (Benzyloxy)acetyl chloride

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 171.88 | Carbonyl carbon (C=O) |

| 136.07 | Aromatic carbon (ipso-C) |

| 128.68 | Aromatic carbons (CH) |

| 128.46 | Aromatic carbons (CH) |

| 128.15 | Aromatic carbons (CH) |

| 74.82 | Methylene carbon (O–CH₂) |

| 73.59 | Methylene carbon (CH₂–CO) |

Source: The Royal Society of Chemistry. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in (Benzyloxy)acetyl chloride. The most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the acyl chloride functional group. nih.gov For saturated acid chlorides, this peak characteristically appears at a high wavenumber, typically around 1810 cm⁻¹. libretexts.org This high frequency is due to the strong electron-withdrawing effect of the chlorine atom, which strengthens the C=O double bond. libretexts.org Other characteristic absorptions would include C-O stretching vibrations for the ether linkage and C-H stretching and bending vibrations for the aromatic and methylene groups. nih.gov Analysis can be performed neat (without solvent) or using techniques like Attenuated Total Reflectance (ATR). nih.gov

Mass Spectrometry (MS, CI-MS, Q-TOF LC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of (Benzyloxy)acetyl chloride, as well as to gain structural information from its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can verify the molecular ion peak with high precision, confirming the compound's molecular formula, C₉H₉ClO₂. When coupled with gas chromatography (GC-MS), it allows for the separation and identification of the compound and any volatile impurities. researchgate.netnih.gov Techniques like Chemical Ionization (CI) can provide softer ionization, leading to a more prominent molecular ion peak, while advanced methods like Quadrupole Time-of-Flight (Q-TOF) LC-MS offer very high mass accuracy and sensitivity, which is crucial for identifying trace-level byproducts.

Chromatographic Separation Techniques

Chromatography is essential for assessing the purity of (Benzyloxy)acetyl chloride and for monitoring the progress of reactions in which it is used. These methods separate the compound from starting materials, reagents, and byproducts.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of (Benzyloxy)acetyl chloride. bldpharm.combiosynce.com The compound is passed through a column under high pressure, and its retention time is a characteristic property that allows for its quantification and separation from impurities. When coupled with a mass spectrometer (LC-MS), this technique becomes even more powerful. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers higher resolution, faster analysis times, and enhanced sensitivity, making it an excellent tool for identifying and quantifying byproducts, such as hydrolyzed acid or dimerization products, even at very low concentrations.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of reactions involving (Benzyloxy)acetyl chloride. sigmaaldrich.comnih.govacs.org A small spot of the reaction mixture is applied to a plate coated with an adsorbent like silica (B1680970) gel, and a solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is used as the mobile phase. acs.org The compound and other components of the mixture travel up the plate at different rates, resulting in different retardation factors (Rf values). acs.org By comparing the spots on the TLC plate to a reference standard, chemists can quickly determine if the starting material has been consumed and the desired product has been formed. acs.org

X-ray Crystallography for Solid-State Structure Confirmation

Detailed structural information has been obtained for analogous compounds, such as 2-(4-chlorophenyl)-2-oxoethyl benzoate (B1203000), through single-crystal X-ray diffraction. iucr.org This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

For instance, the crystal structure of 2-(4-chlorophenyl)-2-oxoethyl benzoate was determined to be monoclinic with the space group P2₁/c. iucr.org The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, were precisely measured. Such data is fundamental for identifying the crystalline form of a substance.

The research findings for these related compounds reveal important structural features that would be of interest in the analysis of acetyl chloride, (benzoyloxy)-. A key parameter is the dihedral angle between the aromatic rings. In 2-(4-chlorophenyl)-2-oxoethyl benzoate, this angle is 84.29 (8)°. iucr.org This near-perpendicular arrangement of the two phenyl rings is a significant conformational feature. In the crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, the aryl ketone and aryl ester planes are also nearly orthogonal, with an angle of 88.60 (3)° between them. iucr.org The study of such angles is crucial for understanding the steric and electronic effects that govern the molecule's shape.

Furthermore, X-ray crystallography elucidates the nature of intermolecular interactions that stabilize the crystal packing. In the case of 2-(4-chlorophenyl)-2-oxoethyl benzoate, the crystal structure is stabilized by weak C—H···π interactions. iucr.org For other related molecules, such as 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, a more complex network of interactions, including C—H···O hydrogen bonds and π–π stacking interactions, dictates the packing of molecules in the crystal. iucr.org

The process of structure determination involves collecting diffraction data using a diffractometer, followed by data reduction and structure solution and refinement using specialized software. The quality of the final structure is assessed by parameters such as the R-factor.

Crystallographic Data for a Related Compound: 2-(4-Chlorophenyl)-2-oxoethyl benzoate

The following table presents the crystallographic data for 2-(4-chlorophenyl)-2-oxoethyl benzoate, which serves as an illustrative example of the data that would be obtained for acetyl chloride, (benzoyloxy)-. iucr.org

| Parameter | Value |

| Chemical Formula | C₁₅H₁₁ClO₃ |

| Formula Weight | 274.69 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.1955 (9) |

| b (Å) | 10.8717 (12) |

| c (Å) | 16.5420 (15) |

| β (°) | 117.816 (4) |

| Volume (ų) | 1303.6 (2) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (g/cm³) | 1.400 |

| Absorption Coefficient (mm⁻¹) | 0.29 |

Data sourced from IUCr Journals. iucr.org

This detailed structural information is critical not only for absolute structure confirmation but also for correlating solid-state conformation with the compound's physical and chemical properties.

Based on a comprehensive search for scholarly and scientific articles, there is insufficient specific data available in the public domain to generate a thorough and scientifically accurate article focusing solely on the theoretical and computational chemistry of "Acetyl chloride, (benzoyloxy)-" as per the requested detailed outline.

While general principles and methodologies of computational chemistry are well-documented, and studies on related but distinct molecules such as benzoyl chloride, acetyl chloride, and acryloyl chloride exist, applying these findings to (benzoyloxy)acetyl chloride would be speculative and scientifically unsound. Adhering to the strict instructions to focus solely on (benzoyloxy)acetyl chloride and to provide detailed, accurate research findings prevents the creation of an article without specific source material.

Therefore, the requested article cannot be generated at this time due to the absence of dedicated theoretical and computational studies on "Acetyl chloride, (benzoyloxy)-".

Theoretical and Computational Chemistry Studies of Benzoyloxy Acetyl Chloride

Molecular Modeling and Simulation Approaches

Electron Density and Molecular Orbital Analysis

A thorough analysis of the electron density of (benzoyloxy)acetyl chloride would provide insights into its chemical reactivity and bonding characteristics. Such a study would typically involve the calculation and visualization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical Molecular Orbital Data for (Benzoyloxy)acetyl Chloride

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | Data not available | Typically localized on the benzoyloxy group and the carbonyl oxygen of the acetyl chloride moiety. |

| LUMO | Data not available | Expected to be centered on the carbonyl carbon of the acetyl chloride group, indicating a site for nucleophilic attack. |

Computational Prediction of Molecular Properties

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting a range of molecular properties. For (benzoyloxy)acetyl chloride, these calculations would elucidate the effects of the benzoyloxy substituent on the molecule's electronic character.

Key properties that would be investigated include:

Polarization: The distribution of charge across the molecule, leading to a dipole moment. The electronegative oxygen and chlorine atoms are expected to create significant partial positive and negative charges.

Delocalization: The spreading of electron density over multiple atoms, often visualized through resonance structures or molecular orbital plots. The phenyl ring of the benzoyloxy group would be a primary site of electron delocalization.

Table 2: Hypothetical Predicted Molecular Properties for (Benzoyloxy)acetyl Chloride

| Property | Predicted Value | Method of Calculation |

|---|---|---|

| Dipole Moment | Data not available | DFT (e.g., B3LYP/6-31G*) |

| Polarizability | Data not available | DFT (e.g., B3LYP/6-31G*) |

Emerging Research Directions and Future Prospects for Benzoyloxy Acetyl Chloride

Development of Novel Catalytic Systems for Reactions Involving (Benzoyloxy)acetyl Chloride

The reactivity of the acyl chloride group in (Benzoyloxy)acetyl chloride makes it an ideal candidate for a wide range of catalytic transformations. Future research is geared towards developing highly efficient and selective catalysts that can control its reactivity, particularly in cross-coupling and asymmetric synthesis.

Modern catalysis offers several promising avenues. Transition metal catalysis, particularly with palladium, copper, and iron, is a major area of exploration. Palladium-based systems, renowned for their efficacy in forming carbon-carbon bonds, could be employed for Sonogashira or Heck-type coupling reactions, where the chloride atom is substituted. nih.gov Copper-catalyzed systems, which have proven effective in cyclization reactions, could facilitate the synthesis of complex heterocyclic structures using (Benzoyloxy)acetyl chloride as a key precursor. smolecule.com Furthermore, novel iron-based catalysts, such as the iron(III) benzoate (B1203000) complexes used for epoxide ring-opening, represent a more sustainable and non-toxic alternative for promoting reactions with this substrate. rsc.org

Organocatalysis, which uses small organic molecules to catalyze reactions, is another burgeoning field. Chiral organocatalysts could be developed to achieve high enantioselectivity in reactions at the carbon alpha to the carbonyl group, potentially proceeding through a ketene (B1206846) intermediate. This would be invaluable for the synthesis of optically active pharmaceutical intermediates.

| Catalytic System | Type of Reaction | Potential Application with (Benzoyloxy)acetyl Chloride | Key Research Findings/Prospects |

| Palladium-Phosphine Complexes | Cross-Coupling (e.g., Sonogashira, Heck) | Formation of C-C bonds by replacing the chloride atom with alkyne, alkene, or aryl groups. nih.gov | Development of high-turnover catalysts for efficient coupling with a variety of substrates. nih.gov |

| Copper(I)/Ligand Systems | Cyclization / Azide-Alkyne Cycloaddition (CuAAC) | Synthesis of heterocyclic compounds where the acyl chloride acts as an electrophilic trigger for intramolecular cyclization. smolecule.com | Heterogeneous copper catalysts are being developed for easier removal and recycling, enhancing sustainability. unica.it |

| Iron(III) Benzoate Complexes | Lewis Acid Catalysis (e.g., Ring Opening) | Activating the carbonyl group for nucleophilic attack or facilitating other Lewis acid-mediated transformations. rsc.org | Offers a sustainable, non-toxic, and environmentally benign alternative to traditional Lewis acids and halide-based catalysts. rsc.org |

| Chiral Organocatalysts | Asymmetric Acylation / Cycloaddition | Enantioselective synthesis of chiral building blocks, potentially via reaction of a ketene formed in situ. | Design of catalysts to control stereochemistry in the formation of complex products like β-lactams. preprints.org |

Integration into Advanced Synthetic Methodologies and Cascade Reactions

The efficiency of modern organic synthesis relies heavily on minimizing steps, waste, and purification processes. Cascade reactions, where multiple chemical bonds are formed in a single operation without isolating intermediates, are a cornerstone of this strategy. smolecule.com The bifunctional nature of (Benzoyloxy)acetyl chloride makes it an exceptionally promising substrate for the design of novel cascade sequences.

A hypothetical cascade could be initiated by the selective reaction of the highly electrophilic acyl chloride with a nucleophile. The resulting intermediate, still containing the benzoyloxy group, could then undergo a subsequent intramolecular transformation, such as a cyclization or rearrangement, triggered by a different catalyst or reagent. For instance, radical cascade reactions, which can be initiated from aroyl chlorides using visible-light photoredox catalysis, could be adapted for (Benzoyloxy)acetyl chloride to build complex polycyclic systems. rsc.org Similarly, copper-catalyzed cascade processes that involve acylation followed by intramolecular cyclization have been used to create benzoxazinones, suggesting a viable pathway for related structures derived from (Benzoyloxy)acetyl chloride. smolecule.com

The development of such methodologies would enable the rapid construction of molecular complexity from a relatively simple starting material, significantly streamlining the synthesis of valuable compounds.

| Cascade Reaction Type | Proposed Key Steps with (Benzoyloxy)acetyl Chloride | Potential Product Class |

| Acylation-Cyclization Cascade | 1. Intermolecular acylation of a nucleophile (e.g., an amine or alcohol). 2. Intramolecular cyclization onto the benzoyloxy group or another part of the molecule. | Heterocycles (e.g., lactones, lactams, benzoxazinones) smolecule.com |

| Radical Addition-Cyclization Cascade | 1. Generation of a (benzoyloxy)acetyl radical via photoredox catalysis. 2. Addition of the radical to an alkene or alkyne. 3. Intramolecular cyclization of the resulting radical intermediate. rsc.orgbeilstein-journals.org | Polycyclic and spirocyclic frameworks |

| [2+2] Cycloaddition-Rearrangement | 1. In situ formation of a (benzoyloxy)ketene. 2. Intermolecular [2+2] cycloaddition with an imine or alkene. 3. Subsequent rearrangement of the cycloadduct. | β-Lactams, cyclobutanones preprints.org |

Exploration of New Reaction Classes and Transformative Processes

Beyond established reaction types, future research will likely uncover entirely new transformations for (Benzoyloxy)acetyl chloride, expanding its synthetic utility. One of the most exciting frontiers is the use of visible-light photoredox catalysis to generate acyl radicals from abundant aroyl chlorides. rsc.org Applying this methodology to (Benzoyloxy)acetyl chloride would generate a (benzoyloxy)acetyl radical, a highly reactive intermediate capable of engaging in a variety of bond-forming reactions that are inaccessible through traditional ionic pathways.

Another transformative approach involves the in situ generation of (benzoyloxy)ketene. Ketenes are versatile intermediates for cycloaddition reactions, most notably the Staudinger synthesis to produce β-lactams, which are core structures in many antibiotics. preprints.org By generating the ketene from (Benzoyloxy)acetyl chloride in the presence of an imine, chemists can access complex β-lactams with high stereocontrol, dictated by the reaction conditions and catalysts used. preprints.org

Furthermore, the compound can serve as a precursor to other bifunctional building blocks. For example, selective transformation of the acyl chloride into a less reactive functional group would allow for subsequent chemistry to be performed at the benzoyloxy moiety, or vice versa. This strategic manipulation would enable its use in the synthesis of complex natural products, functional materials, and pharmaceutical agents where precise control over functional group installation is paramount.

| New Reaction Class | Reactive Intermediate from (Benzoyloxy)acetyl Chloride | Potential Synthetic Outcome |

| Photoredox-Mediated Radical Acylation | (Benzoyloxy)acetyl radical | Formation of novel C-C bonds, synthesis of complex ketones. rsc.org |

| In situ Ketene Generation & Cycloaddition | (Benzoyloxy)ketene | Synthesis of β-lactams (via Staudinger reaction with imines) and cyclobutanones (with alkenes). preprints.org |

| Decarbonylative Coupling | (Benzoyloxy)methyl species (after decarbonylation) | Potential for novel cross-coupling reactions where the entire acetyl chloride group is modified. |

| Bifunctional Platform Synthesis | N/A | Use as a scaffold where both the acyl chloride and benzoyloxy group are sequentially and selectively modified to build complex molecules. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.